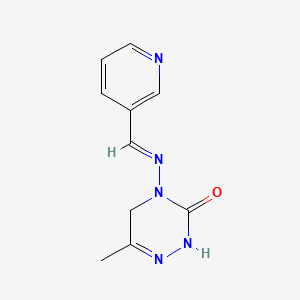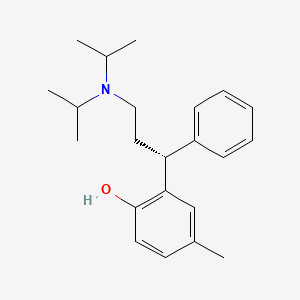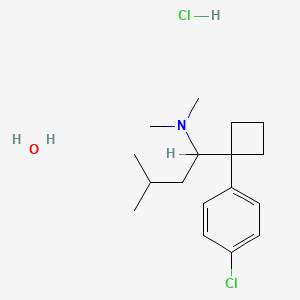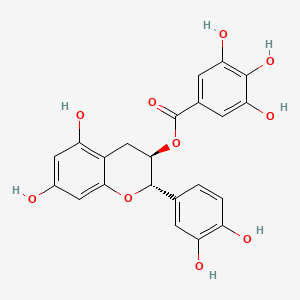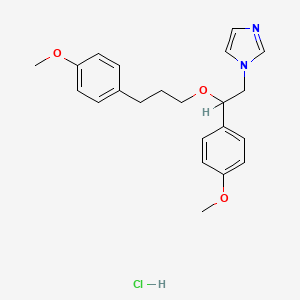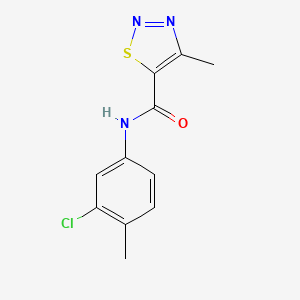
Tiadinil
Descripción general
Descripción
Tiadinil, químicamente conocido como N-(3-cloro-4-metilfenil)-4-metil-1,2,3-tiadiazol-5-carboxamida, es un fungicida sistémico novedoso utilizado principalmente para controlar enfermedades del arroz. Fue descubierto y desarrollado por Nihon Nohyaku Co., Ltd. El compuesto se caracteriza por una parte heterocíclica única, 1,2,3-tiadiazol, y un modo de acción distintivo que induce mecanismos de defensa de las plantas contra patógenos .
Mecanismo De Acción
Tiadinil ejerce sus efectos induciendo la resistencia sistémica adquirida en las plantas. Este proceso implica la activación de los mecanismos de defensa de las plantas, que están mediados por volátiles de las plantas que atraen enemigos naturales de los herbívoros . El compuesto no tiene actividad antifúngica directa, sino que funciona mejorando las propias respuestas de defensa de la planta .
Análisis Bioquímico
Biochemical Properties
Tiadinil plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It induces the expression of SAR marker genes in plants, which are crucial for activating the plant’s defense mechanisms. This compound interacts with proteins involved in the SAR pathway, leading to the production of defense-related compounds. These interactions enhance the plant’s ability to resist a broad range of pathogens .
Cellular Effects
This compound influences various types of cells and cellular processes. In plant cells, it induces resistance against pathogens such as tobacco mosaic virus and Pseudomonas syringae pv. tabaci. This compound affects cell signaling pathways by activating SAR, leading to changes in gene expression and cellular metabolism. This activation results in the production of defense-related proteins and compounds that enhance the plant’s immune response .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules that are part of the SAR pathway. This compound activates the SAR pathway by inducing the expression of defense genes, leading to the production of proteins and compounds that enhance the plant’s resistance to pathogens. This activation does not involve direct antimicrobial activity but rather the stimulation of the plant’s innate immune system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and does not degrade quickly, allowing it to maintain its efficacy over extended periods. Long-term studies have shown that this compound continues to induce SAR and enhance plant resistance to pathogens without losing its effectiveness. These observations have been made in both in vitro and in vivo studies .
Dosage Effects in Animal Models
While this compound is primarily used in plants, studies on its dosage effects in animal models have shown that its efficacy varies with different dosages. At optimal doses, this compound effectively induces SAR and enhances plant resistance. At higher doses, there may be toxic or adverse effects, although these are generally minimal. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective .
Metabolic Pathways
This compound is involved in metabolic pathways related to the SAR response in plants. It interacts with enzymes and cofactors that are part of the SAR pathway, leading to the production of defense-related compounds. These interactions affect metabolic flux and metabolite levels, enhancing the plant’s ability to resist pathogens .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure that this compound reaches its target sites within the plant, allowing it to effectively induce SAR. The localization and accumulation of this compound within the plant are crucial for its efficacy in enhancing plant resistance .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles within the plant cells, where it interacts with proteins and enzymes involved in the SAR pathway. Post-translational modifications and targeting signals play a role in directing this compound to these specific locations, ensuring its effectiveness in inducing SAR .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de tiadinil implica la condensación formal del grupo carboxilo del ácido 4-metil-1,2,3-tiadiazol-5-carboxílico con el grupo amino de la 3-cloro-4-metil anilina . La reacción normalmente ocurre bajo condiciones controladas para asegurar la formación del producto deseado.
Métodos de producción industrial
En entornos industriales, el this compound se produce utilizando métodos de síntesis a gran escala que involucran las mismas reacciones químicas básicas pero que están optimizados para la eficiencia y el rendimiento. El proceso incluye pasos como la purificación mediante cromatografía de permeación en gel y extracción en fase sólida para asegurar la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Tiadinil experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: El compuesto también puede experimentar reacciones de reducción, aunque estas son menos comunes.
Sustitución: this compound puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones normalmente ocurren bajo temperaturas y condiciones de pH controladas para asegurar los resultados deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de varios derivados oxidados, mientras que las reacciones de sustitución pueden producir diferentes productos sustituidos.
Aplicaciones Científicas De Investigación
Tiadinil tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo en estudios de química heterocíclica y activadores de plantas.
Medicina: Si bien se utiliza principalmente en la agricultura, el mecanismo de acción del this compound es de interés en la investigación médica para desarrollar nuevos agentes terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
Isotianil: Otro activador de plantas con un modo de acción similar.
Ácido salicílico: Una hormona vegetal bien conocida que induce la resistencia sistémica adquirida.
Éster metílico del ácido benzo(1,2,3)tiadiazol-7-carbotíónico: Otro compuesto que induce los mecanismos de defensa de las plantas.
Singularidad de Tiadinil
This compound es único debido a su estructura química específica y su capacidad para inducir la resistencia sistémica adquirida sin actividad antimicrobiana directa. Esto lo convierte en una herramienta valiosa en la agricultura para proteger los cultivos de una amplia gama de patógenos sin el riesgo de desarrollar resistencia .
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-6-3-4-8(5-9(6)12)13-11(16)10-7(2)14-15-17-10/h3-5H,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQYLJSMBWXGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N=NS2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058024 | |
| Record name | Tiadinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815510 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
223580-51-6 | |
| Record name | Tiadinil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223580-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiadinil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223580516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiadinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIADINIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89DDV3BQZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)
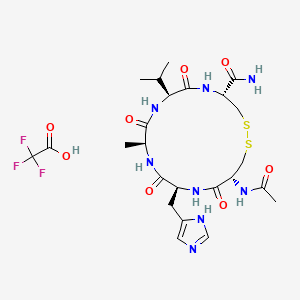
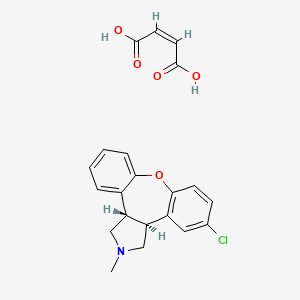
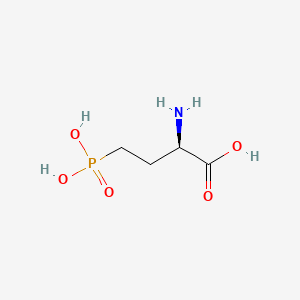

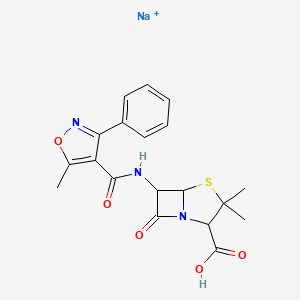
![6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride](/img/structure/B1663591.png)


